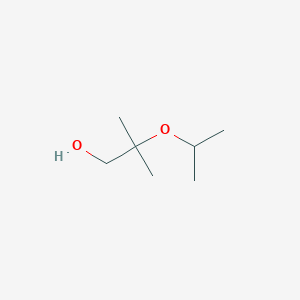
2-Methyl-2-propan-2-yloxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-propan-2-yloxypropan-1-ol” is represented by the InChI code: 1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 . This indicates that the molecule consists of a hydroxyl group (-OH) attached to a carbon atom, which is also attached to an isopropyl group (-(CH3)2CH) and a methyl group (-CH3).Aplicaciones Científicas De Investigación
Hydrocarbonylation Processes
Hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes predominantly produces butane-1,4-diol and 2-methylpropan-1-ol. The mechanism involves the formation of vinyl alcohol, 2-methylprop-1-en-1-ol, followed by tautomerism and hydrogenation, highlighting its significance in industrial chemistry for synthesizing valuable compounds (Simpson et al., 1996).
Biofuel Production
2-Methylpropan-1-ol (isobutanol) has been identified as a leading biofuel candidate. Engineering ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli enabled anaerobic isobutanol production at 100% theoretical yield, presenting a viable pathway for sustainable energy production (Bastian et al., 2011).
Thermodynamic Properties
The study of thermodynamic properties of organic oxygen compounds, including 2-methylpropan-1-ol, provides insights into their heat capacities, entropies, and other properties crucial for their application in chemical engineering and material science (Counsell et al., 1968).
Flavoring Applications
The safety and efficacy of various tertiary alcohols, including 2-methyl-1-phenylpropan-2-ol, have been evaluated for use as flavorings in animal feed, demonstrating their potential in enhancing feed palatability without compromising safety (Westendorf, 2012).
Occupational Exposure Limits
Documentation on occupational exposure limits for 2-Methoxypropan-1-ol, a related compound, emphasizes the importance of establishing safety standards for industrial use of such chemicals to ensure worker safety (Kilanowicz-Sapota & Klimczak, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-propan-2-yloxypropan-1-ol . .
Propiedades
IUPAC Name |
2-methyl-2-propan-2-yloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCFIIJWZWAXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
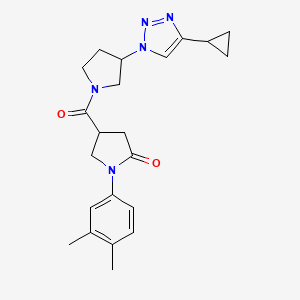

![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)
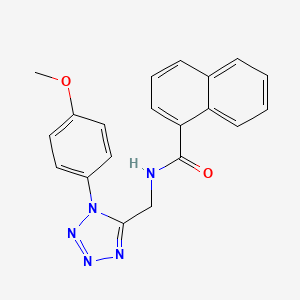
![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)

![3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2851800.png)
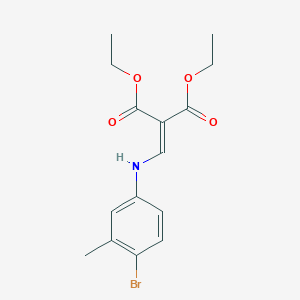
![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)
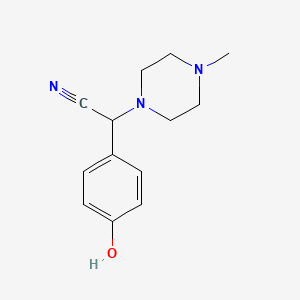
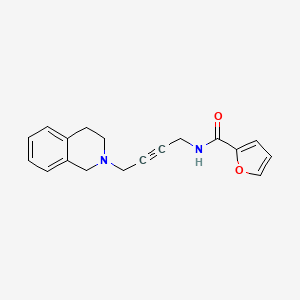
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)
